1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine

Medicinal Chemistry Regioisomer SAR Heterocycle Electronics

Researchers sourcing fluorinated triazole building blocks for fragment-based screening encounter supply inconsistency and limited purity documentation. 1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine (CAS 1497793-15-3) addresses these gaps: • LogP 0.40 & 5 H-bond acceptors - optimized for SPR/NMR fragment cocktail screens at 0.5-2 mM • Exocyclic primary amine enables rapid parallel library synthesis via amidation or reductive amination • 98% purity with full analytical documentation (HPLC, NMR, LC-MS) • Differentiated from unsubstituted triazole analogs by enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxyethyl group

Molecular Formula C5H7F3N4O
Molecular Weight 196.13 g/mol
Cat. No. B13630599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine
Molecular FormulaC5H7F3N4O
Molecular Weight196.13 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CCOC(F)(F)F)N
InChIInChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11)
InChIKeyZVYATCPVQPRIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine: Chemical Profile & Availability


1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine (CAS 1497793-15-3) is a fluorinated 1,2,4-triazole derivative with the molecular formula C5H7F3N4O and a molecular weight of 196.13 g/mol . This heterocyclic building block features a trifluoromethoxyethyl substituent on the triazole ring, which confers distinct physicochemical properties including a calculated LogP of 0.3967 and five hydrogen bond acceptors . The compound is supplied commercially at 98% purity and is primarily utilized as an intermediate in medicinal chemistry and agrochemical research programs . Critical assessment of the available literature indicates that compound-specific peer-reviewed biological data for this exact structure are presently absent from the public domain; differentiation must therefore rely on structural and physicochemical comparisons to the closest available analogs.

Fragment-based library synthesis & lead optimization scaffold
Heterocyclic building block with primary amine derivatization handle
Physicochemical differentiation via trifluoromethoxyethyl substituent

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine: Why Generic Substitution Fails


Generic substitution with unsubstituted 1H-1,2,4-triazol-3-amine or alternative N-alkyl triazole analogs fails to replicate the specific physicochemical and potential biological profile of 1-(2-(trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine. The trifluoromethoxyethyl substituent fundamentally alters key molecular properties: it increases lipophilicity (calculated LogP of 0.3967 for the target compound versus approximately -0.5 to 0 for the unsubstituted parent 1H-1,2,4-triazol-3-amine) , modifies hydrogen-bonding capacity (five H-bond acceptors versus three in the parent scaffold), and introduces metabolic stability conferred by the electron-withdrawing trifluoromethoxy group [1]. Even closely related analogs—such as the 1,2,3-triazole regioisomer (2-(2-(trifluoromethoxy)ethyl)-2H-1,2,3-triazol-4-amine, CAS 2137999-81-4) [2] or the pyrazole analog (1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine, CAS 1472015-39-6) [3]—exhibit distinct electronic distributions, pKa values, and target-binding orientations due to differences in heterocycle geometry and nitrogen atom positioning. Direct experimental evidence for the target compound is limited; however, the established structure-activity relationship (SAR) data for fluorinated triazole series demonstrate that even minor variations in the trifluoroalkoxy side chain (e.g., trifluoroethoxy vs. trifluoromethoxyethyl) produce significant shifts in binding affinity and selectivity across multiple target classes [4]. These differences preclude simple interchangeability and necessitate precise compound specification for reproducible research outcomes.

Unsubstituted parent triazole lacks trifluoromethoxyethyl group, resulting in significantly lower lipophilicity and altered hydrogen-bond capacity, making it unsuitable for permeability-dependent screens.
1,2,3-triazole regioisomer changes electronic distribution and target-binding geometry compared to the 1,2,4-triazole core, potentially shifting selectivity profiles.
Pyrazole analog or alternative N-alkyl triazoles exhibit different pKa, dipole moment, and heterocycle orientation; established SAR shows side-chain variations affect affinity and selectivity.

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine: Differentiation Evidence vs. Analogs


1,2,4- vs. 1,2,3-Triazole Regioisomerism

The target compound incorporates a 1,2,4-triazole core, which differs fundamentally from the 1,2,3-triazole core found in its closest commercially available regioisomer (2-(2-(trifluoromethoxy)ethyl)-2H-1,2,3-triazol-4-amine, CAS 2137999-81-4) [1]. The 1,2,4-triazole ring exhibits a distinct nitrogen atom arrangement (positions 1, 2, and 4) that results in different electronic distribution, dipole moment, and hydrogen-bonding geometry compared to the 1,2,3-triazole system. Literature on fluorinated triazole SAR establishes that 1,2,4-triazole-containing compounds demonstrate preferential binding to CYP51 (lanosterol 14α-demethylase) in antifungal applications, whereas 1,2,3-triazole analogs often show divergent target engagement profiles [2]. While direct comparative biological data for these specific analogs are not publicly available, the established class-level SAR indicates that substitution of the 1,2,4-triazole core with a 1,2,3-triazole core would be expected to alter target binding affinity and selectivity, rendering the regioisomer an unsuitable substitute without full re-validation.

Triazole Regioisomerism
Class-level inference
1,2,4-triazole core vs. 1,2,3-triazole core; distinct N-atom arrangement, electronic distribution, H-bond geometry
Regioisomer choice directly impacts target engagement; the 1,2,4-triazole is privileged for CYP51 inhibition studies.
Data to verify; class-level SAR indicates expected affinity/selectivity shifts.
Medicinal Chemistry Regioisomer SAR Heterocycle Electronics

LogP Comparison with Parent Triazole

The target compound exhibits a calculated LogP of 0.3967 based on vendor-reported physicochemical data . This value reflects the lipophilic contribution of the trifluoromethoxyethyl substituent attached to the triazole nitrogen. In contrast, the unsubstituted parent compound 1H-1,2,4-triazol-3-amine (CAS 61-82-5) has a significantly lower calculated LogP (approximately -0.5 to 0 based on computational predictions), indicating substantially greater hydrophilicity . The addition of the trifluoromethoxyethyl group increases lipophilicity by approximately 0.4–0.9 LogP units, which has direct implications for membrane permeability, passive diffusion, and blood-brain barrier penetration potential. This difference in lipophilicity represents a key selection criterion for medicinal chemistry programs requiring specific permeability profiles or CNS exposure characteristics.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +0.4 to +0.9 (target: 0.40 vs. parent: ~-0.5 to 0)
Increases lipophilicity for membrane permeability and CNS exposure research contexts.
Vendor-calculated LogP; computational method unspecified.
Physicochemical Property Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses five hydrogen bond acceptors (the four nitrogen atoms of the triazole ring and the oxygen atom of the trifluoromethoxy group) and one hydrogen bond donor (the exocyclic amine) . This H-bond profile differs from the parent 1H-1,2,4-triazol-3-amine scaffold, which contains only three H-bond acceptors (the three triazole nitrogens) and two H-bond donors (the exocyclic amine and the N-H of the triazole ring) [1]. The increase in H-bond acceptor count while simultaneously reducing H-bond donor count to one enhances the compound's capacity for accepting hydrogen bonds from target protein residues while limiting donor interactions that can impair membrane permeability. The presence of the trifluoromethoxy oxygen provides an additional acceptor site not available in alkyl-substituted triazole analogs, potentially enabling unique binding interactions in enzyme active sites.

H-Bond Profile
Supporting evidence
5 H-bond acceptors / 1 donor vs. parent 3 acceptors / 2 donors
Higher acceptor-to-donor ratio may improve permeability while maintaining solubility.
Structural analysis; additional acceptor from CF₃O group.
Hydrogen Bonding Solubility Ligand Efficiency

Aqueous Solubility vs. Fluorinated Triazoles

The target compound is reported to be soluble in polar solvents including water and dimethyl sulfoxide (DMSO) due to the presence of polar functional groups . Aqueous solubility data referenced in public databases indicate a solubility value of 38 (units not specified, likely mg/mL or μg/mL) . This solubility profile positions the compound as moderately soluble, consistent with the balance between the hydrophilic triazole-amine core and the lipophilic trifluoromethoxyethyl substituent. In comparison, compounds bearing aliphatic trifluoromethoxy groups have been shown to exhibit altered microsomal stability and solubility characteristics relative to their non-fluorinated or trifluoromethyl-substituted counterparts, with the trifluoromethoxy group conferring a distinct balance of electronic effects and lipophilicity [1]. While direct head-to-head solubility comparisons with exact analogs are unavailable, the available data support that the compound's solubility is adequate for standard in vitro assay conditions when dissolved in DMSO and diluted into aqueous buffers.

Aqueous Solubility
Data to verify
Reported solubility 38 (units unspecified); soluble in water/DMSO
Moderate solubility supports standard in vitro assay dilution protocols.
Vendor/database value; head-to-head analog comparison unavailable.
Solubility Formulation Biopharmaceutics

Fragment-Like Molecular Weight Advantage

With a molecular weight of 196.13 g/mol , 1-(2-(trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine resides in the optimal fragment-like molecular weight range (typically defined as MW < 250 g/mol), making it well-suited for fragment-based drug discovery (FBDD) and lead optimization campaigns. This molecular weight is significantly lower than many elaborated triazole-based drug candidates and advanced intermediates (which often exceed 350–400 g/mol), yet the compound incorporates key pharmacophoric features—including the 1,2,4-triazole core, a primary amine handle for further derivatization, and a metabolically stable trifluoromethoxyethyl substituent—within a compact scaffold. The compound's combination of low molecular weight and high functional group density (five H-bond acceptors, one donor) yields favorable ligand efficiency metrics, a critical consideration for early-stage medicinal chemistry programs seeking to maximize binding affinity per unit of molecular weight [1].

Fragment-Like MW
Class-level inference
196 g/mol vs. elaborated leads >350 g/mol; fragment-like size
Compact scaffold with high functional group density supports fragment-based screening.
MW advantage retains ligand efficiency during lead optimization.
Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine: Application Scenarios


Fragment-Based Drug Discovery Libraries

With a molecular weight of 196.13 g/mol and five hydrogen bond acceptors, 1-(2-(trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine is ideally suited for inclusion in fragment screening libraries targeting enzymes with adenine-binding pockets (e.g., kinases, PARP family enzymes) or metal-dependent active sites. The 1,2,4-triazol-3-amine core has been validated as a nicotinamide isostere in tankyrase inhibitor programs [1], and the trifluoromethoxyethyl substituent provides enhanced lipophilicity (LogP 0.3967) relative to the parent triazole scaffold, improving the likelihood of detecting weak-affinity binding events in biophysical screens (SPR, NMR, thermal shift assays). The exocyclic primary amine offers a readily functionalizable handle for fragment growing and linking strategies. The compound's moderate aqueous solubility supports direct use in fragment cocktails at typical screening concentrations (0.5–2 mM).

CNS-Penetrant Lead Optimization

The balanced lipophilicity (LogP 0.3967) and favorable H-bond acceptor-to-donor ratio (5:1) position this compound as a viable starting scaffold or building block for central nervous system (CNS) drug discovery programs. Fluorinated triazole derivatives have demonstrated excellent CNS penetration in mGlu7 negative allosteric modulator programs, achieving Kp values of 1.9–5.8 and Kp,uu values of 0.4–1.4 [2]. The trifluoromethoxyethyl substituent offers a distinct pharmacokinetic profile compared to trifluoroethyl or trifluoromethyl analogs, potentially reducing susceptibility to CYP-mediated oxidative metabolism while maintaining passive permeability. This scaffold is particularly appropriate for programs requiring CNS exposure with minimal off-target activity driven by excessive lipophilicity.

Agrochemical Fungicide Development

The 1,2,4-triazole core is the established pharmacophore for azole-class fungicides targeting CYP51 (lanosterol 14α-demethylase) in fungal pathogens [3]. 1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine provides a functionalized triazole scaffold with an exocyclic amine handle that can be elaborated into more complex structures while retaining the critical triazole-metal coordination motif required for CYP51 inhibition. The trifluoromethoxyethyl substituent may impart favorable environmental fate properties (e.g., reduced soil mobility or altered degradation kinetics) compared to triazole fungicides bearing aromatic or bulkier aliphatic substituents. The compound's commercial availability at 98% purity supports its use as a synthetic intermediate in agrochemical lead generation and SAR expansion efforts.

Heterocyclic Building Block Synthesis

The exocyclic primary amine at the 3-position of the triazole ring serves as a versatile synthetic handle for generating focused compound libraries via amide bond formation, reductive amination, or urea/thiourea synthesis. This functional group distinguishes the target compound from N-unsubstituted triazole building blocks that lack this derivatization point. Researchers can leverage the trifluoromethoxyethyl substituent's electronic effects (electron-withdrawing via the CF₃O group) to modulate the reactivity and binding properties of downstream products. The compound is particularly valuable for constructing libraries targeting G-protein coupled receptors (GPCRs), nuclear hormone receptors, and epigenetic enzymes where the 1,2,4-triazole core serves as a privileged scaffold .

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Low MW, high acceptor count, primary amine handle
Biophysical binding assays (SPR, NMR, thermal shift)
CNS Penetration Lead Optimization
Balanced lipophilicity, 5:1 acceptor-donor ratio
Brain penetration assessment (Kp,uu, CNS MPO)
Agrochemical Fungicide Research
1,2,4-triazole CYP51 pharmacophore, amine elaboration point
Fungal CYP51 inhibition assay; environmental fate screening
Heterocyclic Building Block Synthesis
Primary amine for amide/urea/thiourea library construction
Library synthesis and downstream SAR expansion

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